(5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine
Description
(5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine is a small organic molecule featuring a pyridine core substituted with a methanamine group at position 3 and a 3,4-difluorophenyl moiety at position 4. The 3,4-difluoro substitution on the phenyl ring enhances its electron-withdrawing properties and modulates lipophilicity, which may influence bioavailability and target binding .
Properties
CAS No. |
1346691-74-4 |
|---|---|
Molecular Formula |
C12H10F2N2 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
[5-(3,4-difluorophenyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H10F2N2/c13-11-2-1-9(4-12(11)14)10-3-8(5-15)6-16-7-10/h1-4,6-7H,5,15H2 |
InChI Key |
PQFPFBPLEWYQCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CC(=C2)CN)F)F |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The Suzuki-Miyaura cross-coupling reaction is the most widely used method to introduce the 3,4-difluorophenyl group to the pyridine ring. This palladium-catalyzed process couples a boronic acid derivative of 3,4-difluorobenzene with a halogenated pyridine precursor. For example, 5-bromopyridin-3-yl)methanamine is reacted with 3,4-difluorophenylboronic acid under catalytic conditions:
Typical conditions include a tetrahydrofuran (THF)/water solvent system, 80–100°C reaction temperature, and 12–24 h duration.
Catalytic Systems and Yields
Catalyst selection significantly impacts yield. A comparison of palladium catalysts is shown below:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | THF/H₂O | 80 | 72 |
| PdCl₂(dppf) | Dioxane/H₂O | 100 | 68 |
| Pd(OAc)₂/XPhos | Toluene/H₂O | 90 | 85 |
The XPhos ligand system improves steric protection, reducing deboronation side reactions.
Reductive Amination Pathways
Ketone Intermediate Formation
A two-step reductive amination strategy involves synthesizing a pyridinyl ketone intermediate, followed by condensation with ammonia. For instance, (5-(3,4-difluorophenyl)pyridin-3-yl)methanone is treated with ammonium acetate and sodium cyanoborohydride in methanol:
This method achieves 65–78% yields but requires strict pH control to avoid over-reduction.
Solvent and Reducing Agent Optimization
Methanol and ethanol are preferred for their polarity and compatibility with cyanoborohydride. Alternative reductants like BH₃·THF result in lower selectivity (≤50% yield) due to competing reduction of the pyridine ring.
Nitrile Reduction Strategy
Catalytic Hydrogenation
(5-(3,4-Difluorophenyl)pyridin-3-yl)acetonitrile is reduced using hydrogen gas over a Raney nickel catalyst:
Reaction conditions (60–80°C, 20–40 bar H₂) yield 70–82% product. Platinum oxide catalysts increase efficiency but raise costs.
Lithium Aluminum Hydride (LiAlH₄) Reduction
While LiAlH₄ in anhydrous ether quantitatively reduces nitriles to amines, its use is limited by safety concerns and incompatibility with moisture-sensitive fluorinated intermediates.
Protective Group Strategies for Amine Stability
Boc Protection
The primary amine is protected as a tert-butyloxycarbonyl (Boc) derivative during halogenation or coupling steps. Deprotection with trifluoroacetic acid (TFA) restores the amine:
This approach improves overall yield from 55% to 88% by preventing amine oxidation.
Schiff Base Intermediates
Forming a Schiff base with di-tert-butyl dicarbonate stabilizes the amine during high-temperature steps. Hydrolysis under acidic conditions (HCl, H₂O/THF) recovers the target compound.
Solvent and Catalytic System Innovations
Ultrasound-Assisted Synthesis
Ultrasound irradiation (25 kHz, 40°C) in 50% ethanol reduces reaction times by 30–50% for intermediate formation steps, as demonstrated in analogous pyridine syntheses.
Green Solvent Alternatives
Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) show promise as sustainable solvents, offering comparable yields (75–80%) to traditional THF.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | High regioselectivity | Requires palladium catalysts | 72–85 |
| Reductive Amination | Mild conditions | pH sensitivity | 65–78 |
| Nitrile Hydrogenation | Scalability | High-pressure equipment needed | 70–82 |
| LiAlH₄ Reduction | Quantitative conversion | Safety hazards | 90–95 |
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes alkylation with alkyl halides or sulfates. For example:
-
Reagents : Methyl iodide, ethyl bromide
-
Conditions : Polar aprotic solvents (e.g., DMF, THF) with a base (e.g., K₂CO₃) at 60–80°C
-
Products : N-alkyl derivatives (e.g., N-methyl or N-ethyl analogs).
This reaction is critical for modifying the compound’s hydrophobicity or binding affinity in drug design.
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides:
-
Reagents : Acetyl chloride, benzoyl chloride
-
Conditions : Room temperature in dichloromethane with triethylamine
-
Products : N-acetyl or N-benzoyl derivatives, enhancing metabolic stability.
Condensation Reactions
The amine participates in Schiff base formation with carbonyl compounds:
| Carbonyl Source | Conditions | Product |
|---|---|---|
| Formaldehyde | Ethanol, reflux | N-(Pyridinylmethyl)imine |
| Benzaldehyde | RT, acidic catalyst | Aryl-substituted imine |
These imines serve as intermediates for synthesizing heterocyclic compounds.
Nucleophilic Aromatic Substitution (NAS)
The 3,4-difluorophenyl group undergoes NAS due to electron-withdrawing fluorine atoms:
-
Reagents : Hydroxide ions, amines
-
Conditions : High temperature (120–150°C) in DMSO or DMF
-
Products : Replacement of fluorine with -OH or -NH₂ groups.
Coordination Chemistry
The pyridine nitrogen and amine group act as ligands for metal ions:
| Metal Ion | Application | Reference |
|---|---|---|
| Cu(II) | Catalytic or antimicrobial complexes | |
| Pt(II) | Anticancer coordination compounds |
Oxidation and Reduction
-
Oxidation : Limited data exists, but strong oxidants (e.g., KMnO₄) may convert the amine to a nitro group or nitrile.
-
Reduction : Not typically required, as the amine is already in a reduced state.
Cross-Coupling Reactions
While not directly observed in the parent compound, derivatives with halogen substituents (e.g., bromine at the pyridine’s 2-position) undergo Suzuki couplings:
| Substrate | Boronic Acid | Catalyst | Yield |
|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | 3,4-Dimethoxyphenyl | Pd(PPh₃)₄ | 65–75% |
Mechanistic Insights
-
Amine Reactivity : The primary amine’s lone pair drives nucleophilic reactions, while fluorine atoms on the aryl ring direct electrophilic substitution to meta/para positions.
-
Electronic Effects : The pyridine ring’s electron-deficient nature enhances the amine’s nucleophilicity, facilitating alkylation and acylation .
This compound’s versatility in organic synthesis and medicinal chemistry underscores its value in developing targeted therapeutics and functional materials.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Research indicates that (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine may serve as a precursor for drug development due to its ability to modulate the activity of biological targets such as receptors and enzymes. The presence of fluorine atoms increases lipophilicity, potentially improving the compound's interaction with these targets, which can lead to therapeutic effects.
Ligand Activity
The compound has been investigated for its role as a ligand in biochemical assays. Its binding affinity to specific receptors suggests that it could be developed into a therapeutic agent for various diseases.
Chemical Synthesis
Building Block in Organic Synthesis
this compound is utilized as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form derivatives with enhanced or altered properties.
Synthetic Routes
The typical synthesis of this compound involves a reductive amination process. Understanding these synthetic routes is crucial for scaling up production for pharmaceutical applications.
Material Science
Development of Functional Materials
The compound's unique electronic properties make it suitable for use in developing materials with specific electronic or optical characteristics. This application is particularly relevant in the fields of organic electronics and photonics.
Mechanism of Action
The mechanism of action of (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity improve metabolic stability compared to chlorine, which increases lipophilicity but may pose toxicity risks .
- Substitution Position : Meta/para-difluoro (as in the target compound) optimizes electronic effects without significant steric bulk, whereas ortho-substitutions (e.g., 2-Cl in ) may hinder target binding .
Heterocyclic Core Modifications
Key Observations :
- Pyridine vs. Tetrazole/Isoxazole : Pyridine offers π-π stacking and moderate basicity, whereas tetrazole and isoxazole provide distinct hydrogen-bonding motifs and solubility profiles .
Functional Group Additions
Key Observations :
- Amine Positioning : Primary amines (as in the target compound) are critical for forming ionic interactions, while secondary/tertiary amines (e.g., pyrrolidine in ) may alter pharmacokinetics .
- Steric Modifiers : Cyclopropyl groups () can block metabolic degradation at specific sites, improving half-life .
Biological Activity
The compound (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine has garnered attention in recent years for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C12H11F2N
Molecular Weight: 221.23 g/mol
The compound features a pyridine ring substituted with a difluorophenyl group, which is crucial for its biological interactions.
Research indicates that this compound may interact with various biomolecular targets. Its mechanism of action is likely linked to its ability to modulate enzyme activity or receptor interactions, which can influence multiple biochemical pathways. Detailed studies are required to fully elucidate these interactions.
Anticancer Potential
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives of pyridine and related structures have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to similar compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.12 | Apoptosis induction |
| Compound B | MDA-MB-468 (Breast) | 1.26 | Inhibition of proliferation |
| Compound C | H522 (Lung) | 1.73 | Cell cycle arrest |
These findings suggest that derivatives of this compound may exhibit similar anticancer activities.
Enzyme Inhibition Studies
In vitro studies have shown that compounds with similar structures can act as inhibitors for various enzymes involved in cancer progression. For example:
- Enzyme Target: ABCB1 (P-glycoprotein)
- Effect: Inhibition of drug efflux, enhancing the efficacy of chemotherapeutic agents.
Case Studies
-
Study on Antiproliferative Activity:
A series of pyridine derivatives were synthesized and tested for antiproliferative activity against a panel of cancer cell lines. The results indicated that certain substitutions on the pyridine ring significantly enhanced cytotoxicity. -
Mechanism Exploration:
Research has demonstrated that compounds like this compound can activate apoptotic pathways in cancer cells, leading to increased cell death rates compared to untreated controls.
Q & A
Basic: What synthetic strategies are optimal for preparing (5-(3,4-difluorophenyl)pyridin-3-yl)methanamine?
Methodological Answer:
The synthesis typically involves coupling a fluorinated aryl group to a pyridine scaffold. Key steps include:
- Suzuki-Miyaura Cross-Coupling : To introduce the 3,4-difluorophenyl group at the pyridine C5 position using a boronic acid derivative and a palladium catalyst .
- Reductive Amination : Conversion of a pyridine-carbaldehyde intermediate to methanamine via reaction with ammonia or a protected amine source, followed by reduction (e.g., NaBH4 or H2/Pd-C) .
- Purification : Use reversed-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier, achieving retention times ~1.5–2.0 minutes under gradient conditions (e.g., 5–95% acetonitrile/water) .
Basic: How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- LC-MS : Confirm molecular weight via positive-ion mode (expected [M+H]+ ~245–250 m/z, depending on substituents) .
- 1H/13C NMR : Key signals include pyridine protons (δ 8.5–9.0 ppm), difluorophenyl aromatic protons (δ 7.0–7.5 ppm), and methanamine protons (δ 3.8–4.2 ppm for CH2NH2) .
- HPLC Purity : ≥95% purity using C18 columns with UV detection at 254 nm .
Advanced: What experimental designs are recommended for evaluating receptor binding affinity?
Methodological Answer:
Given structural similarity to Sarizotan (a 5-HT1A/dopamine receptor agonist), prioritize:
- Radioligand Binding Assays : Use [3H]8-OH-DPAT for 5-HT1A receptors and [3H]spiperone for dopamine D2-like receptors. Measure IC50 values in transfected HEK293 cells .
- Functional Assays : Assess cAMP inhibition (5-HT1A) or calcium flux (dopamine receptors) using luciferase-based reporters or FLIPR systems .
- Control Compounds : Include Sarizotan or WAY-100635 as reference agonists/antagonists to validate assay conditions .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Fluorine Substitution : Compare 3,4-difluorophenyl with mono- or non-fluorinated analogs to assess impact on receptor binding and metabolic stability. Fluorine enhances lipophilicity and may improve blood-brain barrier penetration .
- Pyridine Modifications : Replace pyridine with isosteres (e.g., pyrimidine) or introduce electron-withdrawing groups (e.g., CF3) at C3 to modulate electronic properties .
- Methanamine Derivatives : Test N-alkylated variants (e.g., methyl, cyclopropyl) to evaluate steric effects on receptor interactions .
Advanced: How should researchers address contradictions in reported metabolic stability data?
Methodological Answer:
- In Vitro Models : Use pooled human liver microsomes (HLM) with NADPH cofactors to measure intrinsic clearance (CLint). Compare results across labs by standardizing incubation conditions (e.g., protein concentration, incubation time) .
- CYP Inhibition Studies : Identify cytochrome P450 isoforms involved in metabolism (e.g., CYP3A4/5) using isoform-specific inhibitors (e.g., ketoconazole) .
- Metabolite Identification : Employ high-resolution LC-MS/MS to detect oxidative metabolites (e.g., N-dealkylation or hydroxylation products) .
Advanced: What strategies resolve discrepancies in biological activity across cell lines?
Methodological Answer:
- Cell Line Validation : Ensure consistent receptor expression levels via qPCR or flow cytometry (e.g., HEK293 vs. CHO cells) .
- Assay Conditions : Standardize serum content, incubation temperature, and readout methods (e.g., luminescence vs. fluorescence) .
- Statistical Analysis : Apply multivariate regression to account for variables like cell confluency or batch effects .
Basic: What computational tools predict this compound’s physicochemical properties?
Methodological Answer:
- LogP/D Calculations : Use SwissADME or MarvinSuite to estimate partition coefficients and polar surface area (PSA). Expected LogP ~2.5–3.5 due to fluorine and pyridine .
- Docking Studies : Perform molecular docking (AutoDock Vina) into 5-HT1A (PDB: 7E2Z) or dopamine D2 (PDB: 6CM4) receptors to predict binding poses .
Advanced: How can researchers improve aqueous solubility for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
